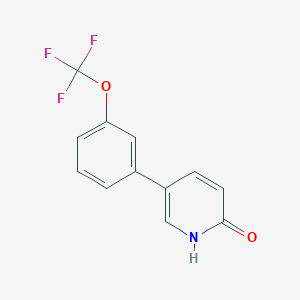
5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridinone core substituted with a trifluoromethoxyphenyl group
Safety and Hazards
2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Direcciones Futuras
While specific future directions for 2-Hydroxy-5-(3-trifluoromethoxyphenyl)pyridine were not found in the available resources, it is expected that many novel applications of trifluoromethylpyridines will be discovered in the future . This is due to their unique properties and wide-ranging potential applications in the agrochemical, pharmaceutical, and functional materials fields .
Mecanismo De Acción
Mode of Action
The exact mode of action of 5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one is currently unknown. It’s worth noting that compounds with similar structures have been found to exhibit a wide range of pharmacological activities .
Biochemical Pathways
It’s known that pyrimidine derivatives, which share some structural similarities with this compound, are involved in various biological and pharmaceutical activities .
Result of Action
Similar compounds have been found to exhibit anti-fibrotic activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one typically involves the formation of the pyridinone ring followed by the introduction of the trifluoromethoxyphenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may involve the use of trifluoromethylation reagents to introduce the trifluoromethoxy group .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable synthetic routes that ensure high yield and purity. These methods may include optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyridinone compounds.
Aplicaciones Científicas De Investigación
5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-fibrotic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridinone core and are studied for their biological activities.
Trifluoromethylated Compounds: Compounds with trifluoromethyl groups are widely studied for their unique chemical properties and applications.
Uniqueness
5-(3-(Trifluoromethoxy)phenyl)pyridin-2(1H)-one is unique due to the presence of both the trifluoromethoxy group and the pyridinone core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
5-[3-(trifluoromethoxy)phenyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)9-4-5-11(17)16-7-9/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPLPCWAULOQFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683141 |
Source


|
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111109-82-0 |
Source


|
| Record name | 5-[3-(Trifluoromethoxy)phenyl]pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
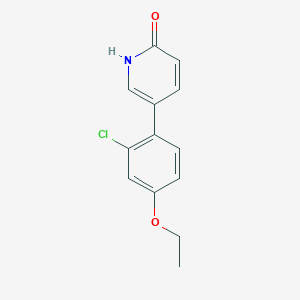
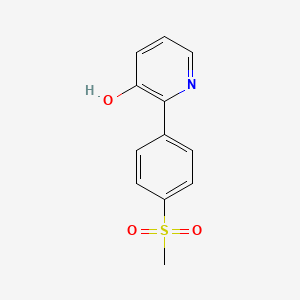
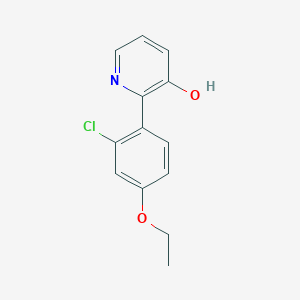
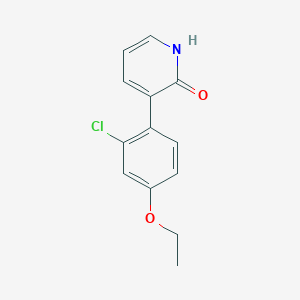


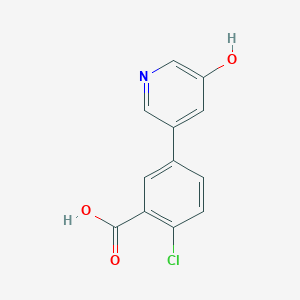

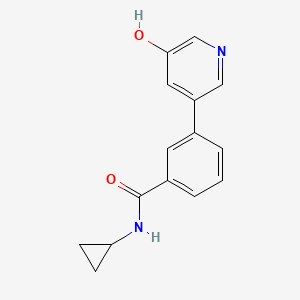
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368435.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368440.png)
![2-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol](/img/structure/B6368446.png)
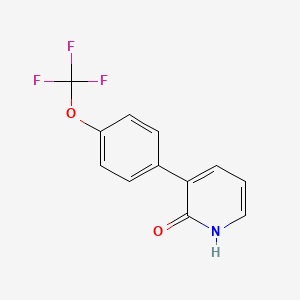
![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine](/img/structure/B6368468.png)
